N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(3-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(3-fluorophenyl)urea is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(3-fluorophenyl)urea typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, where the indole derivative is treated with benzenesulfonyl chloride in the presence of a base such as pyridine.
Chlorination: The chlorination of the indole derivative can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(3-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(3-fluorophenyl)urea has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(3-fluorophenyl)urea involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-[3-(Benzenesulfonyl)-1H-indol-2-yl]-N’-(3-fluorophenyl)urea: Lacks the chloro group at the 5-position.
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(4-fluorophenyl)urea: Has a fluorine atom at the 4-position instead of the 3-position.
Uniqueness
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(3-fluorophenyl)urea is unique due to the presence of both the benzenesulfonyl and chloro groups on the indole core, as well as the fluorophenyl urea moiety. These structural features contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
918493-53-5 |
---|---|
Molecular Formula |
C21H15ClFN3O3S |
Molecular Weight |
443.9 g/mol |
IUPAC Name |
1-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-(3-fluorophenyl)urea |
InChI |
InChI=1S/C21H15ClFN3O3S/c22-13-9-10-18-17(11-13)19(30(28,29)16-7-2-1-3-8-16)20(25-18)26-21(27)24-15-6-4-5-14(23)12-15/h1-12,25H,(H2,24,26,27) |
InChI Key |
VAHIOLJVCDGFNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)NC(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.